Methadyl acetate hydrochloride
Overview
Description
Methadyl acetate hydrochloride is a synthetic opioid analgesic primarily used in the treatment of narcotic dependence. It is a narcotic analgesic with a long onset and duration of action, which helps in decreasing opioid use by preventing withdrawal symptoms and mimicking some of the effects of opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methadyl acetate hydrochloride is synthesized through a series of chemical reactions involving the acetylation of methadone. The process typically involves the reaction of methadone with acetic anhydride in the presence of a catalyst to form methadyl acetate. The resulting compound is then treated with hydrochloric acid to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methadyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and alcohols .
Scientific Research Applications
Methadyl acetate hydrochloride has several scientific research applications:
Mechanism of Action
Methadyl acetate hydrochloride exerts its effects primarily through its action as a mu-type opioid receptor agonist. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. This mechanism helps in reducing withdrawal symptoms and opioid use in patients with narcotic dependence .
Comparison with Similar Compounds
Similar Compounds
Methadone: Similar in structure and function, methadone is also used in the treatment of narcotic dependence.
Levacetylmethadol: Another synthetic opioid with a similar structure, used as a second-line treatment for opioid dependence.
Acetylmethadol: A racemic mixture of alphacetylmethadol and betacetylmethadol, used for similar purposes.
Uniqueness
Methadyl acetate hydrochloride is unique due to its long onset and duration of action, which makes it particularly effective in reducing opioid use and preventing withdrawal symptoms. Its specific binding affinity to mu-type opioid receptors also distinguishes it from other similar compounds .
Properties
IUPAC Name |
[6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959615 | |
Record name | 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-43-1 | |
Record name | 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHADYL ACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZD9WAO92T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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